Diethylpropion

Catalog No.
S518391
CAS No.
90-84-6
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylpropion

CAS Number

90-84-6

Product Name

Diethylpropion

IUPAC Name

2-(diethylamino)-1-phenylpropan-1-one

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

XXEPPPIWZFICOJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)C(=O)C1=CC=CC=C1

Solubility

White or creamy white, small crystals or crystalline powder; characteristic, mildly aromatic odor; 1 g sol in: about 0.6 mL water, about 0.6 ml chloroform, 1 ml absolute methanol, 1 ml alcohol; practically insoluble in ether /Diethylpropion hydrochloride/
1.22e+00 g/L

Synonyms

2-Diethylaminopropiophenone, Amfepramon, Amfepramone, Anorex, Delgamer, Diethylpropion, Diethylpropion Hydrochloride, Dietil retard, Dietil-retard, Dietilretard, Hydrochloride, Diethylpropion, Ifa Norex, Lipomin, Maruate, Modératan, Neobes, Nobesine, Norex, Ifa, Phepranon, Préfamone, Propion, Regenon, Regibon, Tenuate, Tepanil

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC=CC=C1

Description

The exact mass of the compound Diethylpropion is 205.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.1x10+3 mg/l at 25 °c (est)1.22e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy for Weight Loss

Studies have shown that Diethylpropion can promote weight loss in obese individuals. A randomized, double-blind, placebo-controlled trial investigated the drug's long-term effects. Participants received either Diethylpropion (50mg twice daily) or a placebo alongside a hypocaloric diet for six months. The Diethylpropion group experienced a significantly greater weight loss (9.8%) compared to the placebo group (3.2%) [1]. This effect was sustained over a year, with the Diethylpropion group averaging a 10.6% weight loss by month 12 [1].

Source

A randomized double-blind placebo-controlled study of the long-term efficacy and safety of diethylpropion in the treatment of obese subjects:

Diethylpropion is a sympathomimetic amine primarily used as an appetite suppressant in the management of obesity. Its chemical structure is characterized as 1-phenyl-2-diethylamino-1-propanone hydrochloride, and it is available in both immediate-release and controlled-release formulations. The drug functions by stimulating the central nervous system, similar to amphetamines, leading to increased levels of catecholamines such as dopamine and norepinephrine, which suppress hunger signals .

Diethylpropion undergoes extensive metabolism primarily through N-dealkylation and reduction pathways in the liver. The metabolites generated are biologically active and contribute to its therapeutic effects. Notably, diethylpropion and its metabolites can cross the blood-brain barrier, affecting central nervous system activity .

As a sympathomimetic agent, diethylpropion exhibits pharmacological activities akin to amphetamines, including central nervous system stimulation and appetite suppression. It elevates catecholamine levels, which are believed to modulate hunger signals and may influence leptin levels, further contributing to appetite regulation . The drug is classified as a Schedule IV controlled substance due to its potential for abuse, although it has a lower risk compared to other stimulants .

The synthesis of diethylpropion typically involves the reaction of phenylacetone with diethylamine. This process can be achieved through various methods including reductive amination or alkylation techniques. The specific details of these synthetic pathways can vary based on the desired purity and yield of the final product .

Diethylpropion is primarily indicated for short-term weight management in individuals with obesity. It is recommended for use in conjunction with a reduced-calorie diet and exercise program. The drug is usually prescribed for periods not exceeding 12 weeks due to concerns over tolerance and dependency . Common formulations include 25 mg immediate-release tablets taken before meals or 75 mg controlled-release tablets administered once daily .

Diethylpropion may interact with various medications, particularly those affecting serotonin or catecholamine levels. Concurrent use with monoamine oxidase inhibitors can lead to serious side effects, including hypertensive crises. Additionally, it may enhance the effects of other central nervous system stimulants or depressants, necessitating careful monitoring when co-administered with such agents .

Similar Compounds

Comparison Table

CompoundMechanism of ActionAbuse PotentialApproved Use Duration
DiethylpropionIncreases catecholamine levelsLowShort-term (≤12 weeks)
PhentermineStimulates central nervous systemModerateShort-term
SibutramineSerotonin-norepinephrine reuptake inhibitorHighWithdrawn
MazindolAppetite suppressantModerateShort-term

Diethylpropion's unique profile lies in its lower abuse potential compared to phentermine and sibutramine while still providing effective appetite suppression. Its mechanism primarily focuses on catecholamine elevation without the extensive serotonergic activity seen in some other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

LogP

2.8
log Kow = 3.04 (est)
2.8

Decomposition

When heated to decomp it emits very toxic fumes of /hydrogen chloride and nitrogen oxides./ /Diethylpropion hydrochloride/

Appearance

Solid powder

Melting Point

168

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q94YYU22B8

Drug Indication

Used in the management of exogenous obesity as a short-term adjunct (a few weeks) in a regimen of weight reduction based on caloric restriction.
FDA Label

Livertox Summary

Diethylpropion is a sympathomimetic amine and anorectic agent used for the short-term therapy of obesity. Diethylpropion has not been linked to either serum enzyme elevations or to clinically apparent acute liver injury.

Drug Classes

Weight Loss Agents

Therapeutic Uses

Appetite Depressants
... /Diethylpropion is/ indicated in the short-term (a few weeks) treatment of exogenous obesity in conjunction with a regimen of weight reduction based on caloric restriction, exercise, and behavior modification in patients with a body mass index of > or = 30 kg of body weight per height in meters squared (kg/sq m) or in patients with a body mass index of > or = 27 kg/sq m in the presence of risk factors such as hypertensin, diabetes, or hyperlipidemia. /Included in US product labeling/

Pharmacology

Diethylpropion is a sympathomimetic stimulant drug marketed as an appetite suppressant. Chemically, it is the N,N-diethyl analog of cathinone. Its mechanism of action is similar to other appetite suppressants such as sibutramine, phentermine and dextroamphetamine.
Diethylpropion is an amphetamine derivative and a sympathomimetic stimulant with anti-obesity and appetite-suppressant properties. Diethylpropion stimulates neurons to release and maintain high levels of catecholamines including dopamine and norepinephrine resulting in a suppression of hunger signals and appetite. This agent may also indirectly affect leptin-neuropeptide Y (NPY) neurotransmission, which exerts control on metabolic processes such as food intake and body weight homeostasis. Via elevated catecholamine, diethylpropion indirectly elevates leptin levels in the brain, which in turn inhibits production of NPY, a potent stimulator of feeding behavior, thereby preventing the initiation of eating, increasing energy expenditure, and decreasing fat storage.

MeSH Pharmacological Classification

Appetite Depressants

ATC Code

A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AA - Centrally acting antiobesity products
A08AA03 - Amfepramone

Mechanism of Action

Diethylpropion is an amphetamine that stimulates neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine. High levels of these catecholamines tend to suppress hunger signals and appetite. Diethylpropion (through catecholamine elevation) may also indirectly affect leptin levels in the brain. It is theorized that diethylpropion can raise levels of leptin which signal satiety. It is also theorized that increased levels of the catecholamines are partially responsible for halting another chemical messenger known as neuropeptide Y. This peptide initiates eating, decreases energy expenditure, and increases fat storage.
Although the mechanism of action of the sympathomimetic appetite suppressants in the treatment of obesity is not fully known, these medications have pharmacological effects similar to those of amphetamines. Amphetamine and related sympathomimetic medications ... are thought to stimulate the release of norepinephrine and/or dopamine from storage sites in nerve terminals in the lateral hypothalamic feeding center, thereby producing a decrease in appetite. ... It has not been established that the actions of these medications in treating obesity is primarily suppression of appetite; other CNS actions and/or metabolic effects, such as decreased gastric acid secretion or increased energy expenditure, may be involved.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

2.1X10-3 mm Hg at 25 °C (est)

Other CAS

39648-49-2
39648-50-5
90-84-6
134-80-5

Absorption Distribution and Excretion

Diethylpropion is rapidly absorbed from the GI tract after oral administration.
Diethylpropion is rapidly absorbed from the GI tract after oral administration and is extensively metabolized through a complex pathway of biotransformation involving N-dealkylation and reduction. Diethylpropion and/or its active metabolites are believed to cross the blood-brain barrier and the placenta. Diethylpropion and its metabolites are excreted mainly by the kidney.
Diethylpropion is readily absorbed from the GI tract and its effects persist for about 4 hours after oral administration of conventional tablets.
Diethylpropion: 0.075 mg/kg orally reached peak concentration in blood of 0.066 mg% in 2 hr. 0.075 mg/kg orally excreted 73% in 24 hr.
Diethylpripion and/or its metabolites, ... are distributed into breast milk. ...
The absorption of diethylpropion and dimethylpropion and some of their metabolites into and passage through the skin are reported, and their metabolism after oral solution (doses 21.2 mg and 41.5 mg, respectively) and percutaneous administration (doses I: 3.0 and 3.9 mg; doses dimethylpropion: 2.1 and 4.2 mg) to one subject was studied. In all trials the subject followed a low fat diet and an acidic urine was ensured. Urine was collected at half-hourly intervals for 4 hr, then hourly up to 14 h, then as convenient for up to 24 hr. Percutaneous administration was under an occlusive patch, which for the metabolism studies was left for 24 hr after which the patch was removed, the amount remaining on the skin determined, and the amount absorbed calculated. Drug level determination was by GLC. High percentages of diethylpropion and its metabolites were taken up into the skin in less than 2 min while the absorption of dimethylpropion was much lower. After 2 min the absorption was a first order kinetic process. The rate of appearance of the drugs in the blood did not correlate with their rate of absorption into the skin. Metabolism was greater after oral than percutaneous administration.

Metabolism Metabolites

Extensively metabolized through a complex pathway of biotransformation involving N-dealkylation and reduction. Many of these metabolites are biologically active and may participate in the therapeutic action of diethylpropion.
Yields benzoic acid, 2-diethylamino-1-phenyl-1-propanol, & mandelic acid in man. Yields 2-ethylaminopropiophenone in man & in rabbit.
... Rapidly & extensively metabolized in man, & urinary excretion of unchanged drug & metabolites is practically complete within 30 hr of oral dose. Low recovery & rapid clearance of unchanged drug provide evidence that anorectic activity ... is due mainly to metabolites.
Diethylpropion is aromatic ketone metab by 2 principal routes: n-dealkylation & keto reduction. In man ... acidic urine pH ... recoveries after oral dose of racemic diethylpropion ... n-ethylaminopropiophenone & norephedrine ca 25%, n-diethylnorephedrine & n-ethylnorephedrine ca 15%, diethylpropion & aminopropiophenone 2-3%.
The metabolism and urinary excretion of diethylpropion were re-evaluated using a newly developed gas chromatography procedure on urine samples obtained from 3 healthy volunteers who were given 25 mg diethylpropion hydrochloride in aqueous solution or 75 mg as a sustained-action preparation of diethylpropion. After an oral dose the metabolism of diethylpropion is rapid and extensive; only 3-4% remains unchanged. Mono-N-de-ethylation is the main metabolic pathway for about 35% of the dose. N-De-ethylation is more important than carbonyl reduction, occurring mainly with the unchanged diethylpropion, about 20% of the dose. About 30% of the dose, which cannot be accounted for as the sum of the amines recovered in urine, is probably metabolized by deamination, followed by oxidation and conjugation to give hippuric acid.
Extensively metabolized through a complex pathway of biotransformation involving N-dealkylation and reduction. Many of these metabolites are biologically active and may participate in the therapeutic action of diethylpropion. Route of Elimination: Diethylpropion is rapidly absorbed from the GI tract after oral administration and is extensively metabolized through a complex pathway of biotransformation involving N-dealkylation and reduction. Diethylpropion and/or its active metabolites are believed to cross the blood-brain barrier and the placenta. Diethylpropion and its metabolites are excreted mainly by the kidney. Half Life: Using a phosphorescence assay that is specific for basic compounds containing benzoyl group, the plasma half-life of the aminoketone metabolites is estimated to be between 4 to 6 hours.

Associated Chemicals

Diethylpropion hydrochloride;134-80-5

Wikipedia

Amfepramone
Traumatin

Drug Warnings

Because of their stimulant effects on the cardiovascular system auorexiants with adrenergic activity should not be prescribed for individuals with ischemic heart disease, hyperthyroidism or advanced arteriosclerosis.
Diethylpropion and its active metabolites are believed to cross the placenta.
Patients should be warned that diethylpropion may impair their ability to perform hazardous activities requiring mental alertness or physical coordination (e.g., operating machinery, driving a motor vehicle). The drug should be used with caution in patients with hypertension or symptomatic cardiovascular disease, including arrhythmias. Diethylpropion should also be used with caution in patients with epilepsy, since the drug has been reported to increase seizures in some epileptics.
Diethylpropion is contraindicated in patients with hyperthyroidism, advanced arteriosclerosis, agitate states, severe hypertension, a history of drug abuse, glaucoma, or known hypersensitivity or idiosyncrasy to sympathomimetic amines. In addition, the drug is contraindicated during or within 14 days of administration of monoamine oxidase inhibitors.
For more Drug Warnings (Complete) data for DIETHYLPROPION (13 total), please visit the HSDB record page.

Biological Half Life

Using a phosphorescence assay that is specific for basic compounds containing benzoyl group, the plasma half-life of the aminoketone metabolites is estimated to be between 4 to 6 hours.
The half-life of diethylpropion is 4-6 hours. The duration of action of the diethylpropion hydrochloride tablets is 4 hours, of the diethylpropion hydrochloride extended-release tablets is 12 hours. Renal elimination. /From table/

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preperation: Schutte, US 3001910 (1961 to Temmler-Werke)
Propiophenone is brominated with bromine to form 2-bromopropiophenone which is then condensed with diethylamine to yield diethylpropion (base). Purified base is dissolved in suitable solvent & treated with hydrogen chloride to form salt. /Hydrochloride/

General Manufacturing Information

Classified as /schedule IV/ drugs under controlled substances act.

Analytic Laboratory Methods

Rapid assay for diethylpropion-hydrochloric acid tablets using high-performance liquid chromatog with UV detection.
Reagents, methods, and kits for an amphetamine class fluorescence polarization immunoassay.
Charge transfer complex between diethylpropion and iodine was investigated and used as the basis for a simple and sensitive spectrophotometric method for the detection of diethylpropion in bulk and its dosage forms. The soln exhibited blue shifted iodine bands at 295 and 365 nm. A Job's plot indicated a 1:1 complexation ratio. At 295 nm, the absorbance was linear over the 0.2-2.4 ug/l concn range. The method applied sucessfully to the analysis of commercial diethylpropion tablets without the interference from thiamine HCl, pyridoxine HCl, nicotinamide, and riboflavin. Interference from the degradation products, 1-phenyl-1,2-propanedione and diethylamine was avoided. ...
Method: AO988.23; Procedure: Liquid chromatographic method; Analyte: diethylpropion hydrochloride; Matrix: drug substance and tablets; Detection Limit: not provided. /Diethylpropion Hydrochloride/

Clinical Laboratory Methods

Capillary column gas liquid chromatography was used for the analysis of urine samples for drugs of abuse. Extraction into butyl acetate is followed by temperature programmed analysis from 90 to 310 deg to provide a comprehensive screen for basic drugs. Retention data are presented for 266 cmpd /including diethylpropion/. ...
Sensitive and specific procedures based on GLC for the identification, separation and determination of diethylpropion (amfepramon) and its major metabolites ethylaminopropiophenone and diethylnorpseudoephedrine in human plasma, saliva and urine have been described. Acidification of the biological fluid samples has improved the stability of the compounds under conditions of storage.
Analyte: diethylpropion hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /diethylpropion hydrochloride/
Analyte: diethylpropion hydrochloride; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards /diethylpropion hydrochloride/
For more Clinical Laboratory Methods (Complete) data for DIETHYLPROPION (9 total), please visit the HSDB record page.

Storage Conditions

Diethylpropion hydrochloride is hygroscopic and Should be protected from moisture; . ... Commercially available diethylpropion hydrochloride tablets and extended-release tablets should be stored in tight containers at room temperature, preferably at a temperature less than 30 °C. /Diethylpropion hydrochloride/

Interactions

An increased prevalence of abnormal cardiac valve function, primarily aortic regurgitation, was found on echocardiographic evaluation in patients receiving phentermine in combination with either dexfenfluramine or fenfluramine, both of which act to suppress appetite by increasing serotonergic function; however, an increased prevalence of abnormal cardiac valve function also has been found in patients receiving dexfenfluramine or fenfluramine alone, and the role of phentermine in producing the cardiotoxic effect is uncertain; because of the severity of these cardiovascular effects and because the safety and efficacy of other appetite suppressant combinations have not been established, combined use is not recommended; also, the safety and efficacy of combining as selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic function, with a sympathomimetic appetite suppressant have not been established and combined use is not recommended. /Appetite suppressants, sympathomimetic/
Concurrent use /of other CNS stimulation-producing medications or thyroid hormones with appetite suppressants/ may increase the CNS stimulant effects of either these medications or the appetite suppressant. /Appetite suppressants, sympathomimetic/
The sympathomimetic effects of appetite suppressants /when used with monoamine oxidase (MAO) inhibitors, including furazolidone, procarbazine, and selegiline/ may be potentiated, possibly resulting in a hypertensive crisis; concurrent use is contraindicated; appetite suppressant should not be administered during or within 14 days following the administration of and MAO inhibitor. /Appetite suppressants, sympathomimetic/
Vasopressant effect may be potentiated; if necessary to administer a pressor amine agent to a patient who has recently received an appetite suppressant, initiating pressor therapy in reduced dosage and monitoring blood pressure at frequent intervals are recommended. /Appetite suppressants, sympathomimetic/
For more Interactions (Complete) data for DIETHYLPROPION (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable in dry air /Diethylpropion hydrochloride/

Dates

Modify: 2023-07-15

Anorectic efficacy and safety of the diethylpropion-topiramate combination in rats

Gabriela Y Cortés-Moreno, José E Roa-Coria, Ángel Zúñiga-Romero, Juan C Huerta-Cruz, Eleazar Lara-Padilla, Cecilia F Del Valle-Laisequilla, Héctor I Rocha-González, Juan G Reyes-García
PMID: 30188585   DOI: 10.1002/ddr.21434

Abstract

Preclinical Research & Development Current drugs for obesity treatment have limited efficacy and considerable adverse effects. Combination of drugs with complementary mechanisms of action at lower doses may produce a greater efficacy with a better safety profile. This study was designed to assess the anorectic effect and safety of a diethylpropion + topiramate mixture in rats. The anorectic effect of drugs was measured using a sweetened milk consumption model, and the corresponding interaction was determined by isobolographic analysis, interaction index and confidence intervals. Additionally, blood pressure was measured using a sphygmomanometer in the rat tail. Diethylpropion and topiramate alone or in combination increased the anorectic effect in a dose-dependent fashion in either nondeprived or 12 hr food-deprived rats. All theoretical ED
values of diethylpropion + topiramate combinations at 1:1, 1:3, and 3:1 dose ratios were significantly higher than experimental ED
values. In addition, interaction indices and confidence intervals confirmed the potentiation between both drugs. Theoretical ED
of diethylpropion + topiramate combination did not affect the blood pressure. Data suggests that low doses of the diethylpropion + topiramate combination can potentiate the anorectic effect of individual drugs with a better safety profile, which deserves further investigation in clinical trials.


Diethylpropion and mazindol: An end to the discussion?

Rosa Camila Lucchetta, Bruno Salgado Riveros, Roberto Pontarolo, Rosana Bento Radominski, Michel Fleith Otuki, Fernando Fernandez-Llimos, Cassyano Januário Correr
PMID: 28489121   DOI: 10.1590/1806-9282.63.03.203

Abstract

Antiobesity pharmacotherapy remains the main point of disagreement among both scientists and regulators. This is probably due to small sample sizes, high levels of heterogeneity, and low methodological quality. For many years, Brazil was one of the largest consumers of appetite suppressants worldwide, with evidence of irrational use of this drug class. Therefore, the country was the scene of a debate that divided the Brazilian Health Surveillance Agency (Anvisa - Agência Nacional de Vigilância Sanitária) and medical societies over the maintenance record of diethylpropion, mazindol and fenproporex. In this context, this commentary presents new arguments to contribute to the discussion, as well as recommendations for future studies.


Initial dual oral combination therapy in pulmonary arterial hypertension

Olivier Sitbon, Caroline Sattler, Laurent Bertoletti, Laurent Savale, Vincent Cottin, Xavier Jaïs, Pascal De Groote, Ari Chaouat, Céline Chabannes, Emmanuel Bergot, Hélène Bouvaist, Claire Dauphin, Arnaud Bourdin, Fabrice Bauer, David Montani, Marc Humbert, Gérald Simonneau
PMID: 26989105   DOI: 10.1183/13993003.02043-2015

Abstract

Treatment for pulmonary arterial hypertension (PAH) has been underpinned by single-agent therapy to which concomitant drugs are added sequentially when pre-defined treatment goals are not met.This retrospective analysis of real-world clinical data in 97 patients with newly diagnosed PAH (86% in New York Heart Association functional class III-IV) explored initial dual oral combination treatment with bosentan plus sildenafil (n=61), bosentan plus tadalafil (n=17), ambrisentan plus tadalafil (n=11) or ambrisentan plus sildenafil (n=8).All regimens were associated with significant improvements in functional class, exercise capacity, dyspnoea and haemodynamic indices after 4 months of therapy. Over a median follow-up period of 30 months, 75 (82%) patients were still alive, 53 (71%) of whom received only dual oral combination therapy. Overall survival rates were 97%, 94% and 83% at 1, 2 and 3 years, respectively, and 96%, 94% and 84%, respectively, for the patients with idiopathic PAH, heritable PAH and anorexigen-induced PAH. Expected survival rates calculated from the French equation for the latter were 86%, 75% and 66% at 1, 2 and 3 years, respectively.Initial combination of oral PAH-targeted medications may offer clinical benefits, especially in PAH patients with severe haemodynamic impairment.


The efficacy of the appetite suppressant, diethylpropion, is dependent on both when it is given (day vs. night) and under conditions of high fat dietary restriction

B Kalyanasundar, Jessica Solorio, Claudia I Perez, Carlos Hoyo-Vadillo, Sidney A Simon, Ranier Gutierrez
PMID: 26867698   DOI: 10.1016/j.appet.2016.01.036

Abstract

Obesity is a public health problem caused by excessive consumption of high caloric diets and/or lack of physical activity. Although treatments for obesity include low caloric diets and exercise programs, these activities frequently are supplemented with appetite suppressants. For the short-term treatment of weight loss, diethylpropion (DEP) is a commonly used appetite suppressant. However, little is known with regard to how to improve its weight loss efficacy. We therefore evaluated, in rats, two administration protocols where the animals received daily injections of DEP. First, when these nocturnal animals were normally active (at night) and when they were normally inactive (daytime), and second, with or without high fat dietary restriction (HFDR). We observed that DEP induced a greater weight-loss administered when the animals were in their active phase than in their inactive phase. Moreover, DEP's administration during the inactive phase (and to a lesser degree in the active phase) promotes the consumption of food during normal sleeping time. In addition, we found that DEP-induced weight loss under ad libitum access to a HF diet, but its efficacy significantly improved under conditions of HFDR. In summary, the efficacy of DEP, and presumably other like appetite suppressants, is enhanced by carefully controlling the time it is administered and under dietary restriction of HF diets.


Six-month efficacy and safety of amfepramone in obese Mexican patients: a double-blinded, randomized, controlled trial

Herman Soto-Molina, Mariel Pizarro-Castellanos, Juana Rosado-Pérez, Antonio Rizzoli-Córdoba, Eleazar Lara-Padilla, Cecilia Fernández del Valle-Laisequilla, Juan Gerardo Reyes-García
PMID: 26073353   DOI: 10.5414/CP202135

Abstract

Amfepramone, also known as diethylpropion, is an anorectic drug used for the short-term treatment of obesity; however, its efficacy and safety during periods greater than 3 months has been scarcely studied. To evaluate the 6-month efficacy and safety of amfepramone treatment in obese adult Mexican patients resistant to diet and exercise, a double-blinded, randomized, and placebo-controlled clinical trial study was designed on 156 volunteers with a body mass index (BMI) greater than 30 kg/m2 and less than 45 kg/m2. Patients were randomized to receive a 75 mg tablet of amfepramone or placebo daily for 6 months. Primary outcome was the absolute body weight loss, whereas secondary outcomes were the percentage of patients who achieved at least 5% or 10% weight loss, as well as the improvement of anthropometric and metabolic parameters. Amfepramone treatment produced a superior efficacy to decrease body weight than placebo at 3 months (-4.9±0.25 kg vs. -0.7±0.32 kg) and 6 months (-7.7±0.52 kg vs. -1.1±0.7 kg). In addition, 64 and 34 patients achieved at least 5% or 10% weight loss, respectively, with amfepramone at 6 months, compared with 8 and 0 patients on placebo. Amfepramone also significantly improved BMI and waist circumference, but it only showed a favorable tendency in the waist-hip index (WHI), glucose, total cholesterol, low-density lipoproteins (LDL), high-density lipoproteins (HDL), triglycerides, heart rate, systolic blood pressure, and diastolic blood pressure at 3 and 6 months. Amfepramone produced only mild adverse events, and they were presented in a greater number than placebo only at 3 months, dry mouth being the the main adverse event. Data suggest that amfepramone is effective and well tolerated in obese Mexican patients during a 6-month regimen.


Systematic review and meta-analysis of the efficacy and safety of amfepramone and mazindol as a monotherapy for the treatment of obese or overweight patients

Rosa Camila Lucchetta, Bruno Salgado Riveros, Roberto Pontarolo, Rosana Bento Radominski, Michel Fleith Otuki, Fernando Fernandez-Llimos, Cassyano Januário Correr
PMID: 28591345   DOI: 10.6061/clinics/2017(05)10

Abstract

The aim of this study was to evaluate efficacy and safety of amfepramone, fenproporex and mazindol as a monotherapy for the treatment of obese or overweight patients. A systematic review of primary studies was conducted, followed by a direct meta-analysis (random effect) and mixed treatment comparison. Medline and other databases were searched. Heterogeneity was explored through I2 associated with a p-value. Of 739 identified publications, 25 were included in the meta-analysis. The global evaluation of Cochrane resulted in 19 studies with a high level of bias and six with unclear risk. Due to the lack of information in primary studies, direct meta-analyses were conducted only for amfepramone and mazindol. Compared to placebo, amfepramone resulted in higher weight loss in the short-term (<180 days; mean difference (MD) -1.281 kg; p<0.05; I2: 0.0%; p=0.379) and long-term (≥180 days; MD -6.518 kg; p<0.05; I2: 0.0%; p=0.719). Only studies with long-term follow up reported efficacy in terms of abdominal circumference and 5-10% weight reduction. These results corroborated the finding that the efficacy of amfepramone is greater than that of placebo. Treatment with mazindol showed greater short-term weight loss than that with placebo (MD -1.721 kg; p<0.05; I2: 0.9%; p=0.388). However, metabolic outcomes were poorly described, preventing a meta-analysis. A mixed treatment comparison corroborated the direct meta-analysis. Considering the high level of risk of bias and the absence of important published outcomes for anti-obesity therapy assessments, this study found that the evaluated drugs showed poor evidence of efficacy in the treatment of overweight and obese patients. Robust safety data were not identified to suggest changes in their regulatory status.


A versatile and one-pot strategy to synthesize α-amino ketones from benzylic secondary alcohols using N-bromosuccinimide

Somraj Guha, Venkatachalam Rajeshkumar, Surya Srinivas Kotha, Govindasamy Sekar
PMID: 25633934   DOI: 10.1021/ol503683q

Abstract

A metal-free one-pot strategy has been developed for the first time to synthesize pharmaceutically important α-amino ketones from readily available benzylic secondary alcohols and amines using N-bromosuccinimide. This new reaction proceeds via three consecutive steps involving oxidation of alcohols, α-bromination of ketones, and nucleophilic substitution of α-bromo ketones to give α-amino ketones. Importantly, this novel one-pot greener reaction avoids direct usage of toxic and corrosive bromine. This methodology has been employed efficiently to synthesize pharmaceutically important amfepramone and pyrovalerone in a single step.


Pharmacogenetics of amfepramone in healthy Mexican subjects reveals potential markers for tailoring pharmacotherapy of obesity: results of a randomised trial

Magdalena Gómez-Silva, Everardo Piñeyro-Garza, Rigoberto Vargas-Zapata, María Elena Gamino-Peña, Armando León-García, Mario Bermúdez de León, Adrián Llerena, Rafael B R León-Cachón
PMID: 31780765   DOI: 10.1038/s41598-019-54436-z

Abstract

Amfepramone (AFP) is an appetite-suppressant drug used in the treatment of obesity. Nonetheless, studies on interindividual pharmacokinetic variability and its association with genetic variants are limited. We employed a pharmacokinetic and pharmacogenetic approach to determine possible metabolic phenotypes of AFP and identify genetic markers that could affect the pharmacokinetic variability in a Mexican population. A controlled, randomized, crossover, single-blind, two-treatment, two-period, and two sequence clinical study of AFP (a single 75 mg dose) was conducted in 36 healthy Mexican volunteers who fulfilled the study requirements. Amfepramone plasma levels were measured using high-performance liquid chromatography mass spectrometry. Genotyping was performed using real-time PCR with TaqMan probes. Four AFP metabolizer phenotypes were found in our population: slow, normal, intermediate, and fast. Additionally, two gene polymorphisms, ABCB1-rs1045642 and CYP3A4-rs2242480, had a significant effect on AFP pharmacokinetics (P < 0.05) and were the predictor factors in a log-linear regression model. The ABCB1 and CYP3A4 gene polymorphisms were associated with a fast metabolizer phenotype. These results suggest that metabolism of AFP in the Mexican population is variable. In addition, the genetic variants ABCB1-rs1045642 and CYP3A4-rs2242480 may partially explain the AFP pharmacokinetic variability.


D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell

B Kalyanasundar, Claudia I Perez, Alvaro Luna, Jessica Solorio, Mario G Moreno, David Elias, Sidney A Simon, Ranier Gutierrez
PMID: 25972577   DOI: 10.1152/jn.00012.2015

Abstract

Obesity is a worldwide health problem that has reached epidemic proportions. To ameliorate this problem, one approach is the use of appetite suppressants. These compounds are frequently amphetamine congeners such as diethylpropion (DEP), phentermine (PHEN), and bupropion (BUP), whose effects are mediated through serotonin, norepinephrine, and dopaminergic pathways. The nucleus accumbens (NAc) shell receives dopaminergic inputs and is involved in feeding and motor activity. However, little is known about how appetite suppressants modulate its activity. Therefore, we characterized behavioral and neuronal NAc shell responses to short-term treatments of DEP, PHEN, and BUP. These compounds caused a transient decrease in weight and food intake while increasing locomotion, stereotypy, and insomnia. They evoked a large inhibitory imbalance in NAc shell spiking activity that correlated with the onset of locomotion and stereotypy. Analysis of the local field potentials (LFPs) showed that all three drugs modulated beta, theta, and delta oscillations. These oscillations do not reflect an aversive-malaise brain state, as ascertained from taste aversion experiments, but tracked both the initial decrease in weight and food intake and the subsequent tolerance to these drugs. Importantly, the appetite suppressant-induced weight loss and locomotion were markedly reduced by intragastric (and intra-NAc shell) infusions of dopamine antagonists SCH-23390 (D1 receptor) or raclopride (D2 receptor). Furthermore, both antagonists attenuated appetite suppressant-induced LFP oscillations and partially restored the imbalance in NAc shell activity. These data reveal that appetite suppressant-induced behavioral and neuronal activity recorded in the NAc shell depend, to various extents, on dopaminergic activation and thus point to an important role for D1/D2-like receptors (in the NAc shell) in the mechanism of action for these anorexic compounds.


Mechanisms involved in the vasorelaxant effects produced by the acute application of amfepramone in vitro to rat aortic rings

J S López-Canales, J Lozano-Cuenca, E Muãoz-Islas, J C Aguilar-Carrasco, O A López-Canales, R M López-Mayorga, E F Castillo-Henkel, I Valencia-Hernández, C Castillo-Henkel
PMID: 25831200   DOI: 10.1590/1414-431X20144261

Abstract

Amfepramone (diethylpropion) is an appetite-suppressant drug used for the treatment of overweight and obesity. It has been suggested that the systemic and central activity of amfepramone produces cardiovascular effects such as transient ischemic attacks and primary pulmonary hypertension. However, it is not known whether amfepramone produces immediate vascular effects when applied in vitro to rat aortic rings and, if so, what mechanisms may be involved. We analyzed the effect of amfepramone on phenylephrine-precontracted rat aortic rings with or without endothelium and the influence of inhibitors or blockers on this effect. Amfepramone produced a concentration-dependent vasorelaxation in phenylephrine-precontracted rat aortic rings that was not affected by the vehicle, atropine, 4-AP, glibenclamide, indomethacin, clotrimazole, or cycloheximide. The vasorelaxant effect of amfepramone was significantly attenuated by NG-nitro-L-arginine methyl ester (L-NAME) and tetraethylammonium (TEA), and was blocked by removal of the vascular endothelium. These results suggest that amfepramone had a direct vasorelaxant effect on phenylephrine-precontracted rat aortic rings, and that inhibition of endothelial nitric oxide synthase and the opening of Ca2+-activated K+ channels were involved in this effect.


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